REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].Cl>O>[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2.Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallizing the free base out of solution
|
Type
|
ADDITION
|
Details
|
by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
FILTRATION
|
Details
|
the methadone crystals were filtered
|
Type
|
DISSOLUTION
|
Details
|
redissolved in about 75 mL ethanol (ETOH)
|
Type
|
CUSTOM
|
Details
|
was precipitated by the addition of 200 mL of water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
Methadone
|
Type
|
product
|
Smiles
|
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].Cl>O>[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2.Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallizing the free base out of solution
|
Type
|
ADDITION
|
Details
|
by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
FILTRATION
|
Details
|
the methadone crystals were filtered
|
Type
|
DISSOLUTION
|
Details
|
redissolved in about 75 mL ethanol (ETOH)
|
Type
|
CUSTOM
|
Details
|
was precipitated by the addition of 200 mL of water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
Methadone
|
Type
|
product
|
Smiles
|
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |